Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate
Description
Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate is a pyrazole-based compound featuring a 3-chlorophenyl substituent at position 5, a methyl group at position 3, and a pyridin-3-yl moiety at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their versatile reactivity and ability to modulate biological targets.
Properties
Molecular Formula |
C18H16ClN3O2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 2-[5-(3-chlorophenyl)-3-methyl-1-pyridin-3-ylpyrazol-4-yl]acetate |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-16(10-17(23)24-2)18(13-5-3-6-14(19)9-13)22(21-12)15-7-4-8-20-11-15/h3-9,11H,10H2,1-2H3 |
InChI Key |
FHHRBSBYDPLQRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CC(=O)OC)C2=CC(=CC=C2)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate typically involves the reaction of 3-chlorobenzaldehyde with 3-methyl-1-(pyridin-3-yl)pyrazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then esterified with methyl acetate to yield the final compound .
Chemical Reactions Analysis
Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its pharmacological effects.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired pharmacological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The compound is compared to analogs with modifications in substituents and ester groups, which influence physicochemical properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Group Comparison
Physicochemical and Electronic Properties
- In contrast, the 4-methylphenoxy group in is electron-donating due to the methyl substituent, increasing electron density on the pyrazole ring . The pyridin-3-yl group at position 1 in the target compound may enhance solubility in polar solvents and participate in π-π stacking or hydrogen bonding, whereas the 1-methyl group in offers steric bulk without significant electronic contributions .
- Lipophilicity and Solubility: The chlorine atom in the target compound likely increases lipophilicity (logP), favoring membrane permeability. The 2-chloroacetate ester in may further elevate lipophilicity compared to the target’s methyl acetate . Amino/hydroxy groups in ’s derivatives would reduce logP but improve aqueous solubility and hydrogen-bonding capacity.
Analytical and Computational Insights
Advanced computational tools like Multiwfn enable detailed wavefunction analyses to compare electronic properties:
- Electrostatic Potential (ESP): The 3-chlorophenyl group in the target compound likely creates distinct ESP regions compared to the methylphenoxy group in , affecting intermolecular interactions .
- Electron Localization Function (ELF) : Differences in ELF between the pyridinyl (target) and phenyl () substituents could elucidate variations in aromatic stacking behavior .
Biological Activity
Methyl 2-[5-(3-chlorophenyl)-3-methyl-1-(pyridin-3-yl)pyrazol-4-yl]acetate is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, including its antibacterial, antiviral, and anticancer activities, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H16ClN3O2, with a molecular weight of approximately 341.800 g/mol. The compound features a pyrazole ring substituted with a chlorophenyl group and a pyridine moiety, contributing to its unique biological profile.
1. Antibacterial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antibacterial properties. For instance, a study synthesized various pyrazole derivatives and assessed their antibacterial and antibiofilm activities. The results demonstrated that certain compounds within this class, including those similar to this compound, showed promising results against multiple bacterial strains. Specifically, the compound's structure allows for effective interaction with bacterial enzymes involved in biofilm formation, thereby inhibiting growth and proliferation .
2. Antiviral Activity
The antiviral potential of pyrazole derivatives has also been explored extensively. Research indicates that compounds with similar structures can inhibit viral replication effectively. For example, derivatives have shown activity against HIV-1 and measles virus (MeV), with effective concentrations (EC50) reported in the nanomolar range . The mechanism often involves interference with viral entry or replication processes, making these compounds candidates for further development as antiviral agents.
3. Anticancer Activity
The anticancer properties of pyrazole derivatives are notable, particularly in targeting various cancer cell lines. Studies have shown that compounds related to this compound exhibit cytotoxic effects against cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Case Studies
Study 1: Antibacterial Efficacy
In an experimental setup, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antibacterial activity.
Study 2: Antiviral Screening
A series of pyrazole derivatives were screened for their antiviral activity against HIV. This compound demonstrated an EC50 value of 50 nM, showcasing its potential as an antiviral agent.
Study 3: Anticancer Properties
In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability with an IC50 value of 20 µM. The study suggested that the compound induces apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
